molecular formula C7H10OS B14405178 S-Methyl cyclopent-1-ene-1-carbothioate CAS No. 84307-91-5

S-Methyl cyclopent-1-ene-1-carbothioate

Katalognummer: B14405178
CAS-Nummer: 84307-91-5
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: NBENKZZGNYXAAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl cyclopent-1-ene-1-carbothioate: is an organic compound characterized by a cyclopentene ring with a methylthio group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl cyclopent-1-ene-1-carbothioate typically involves the reaction of cyclopentene with a thiol compound under specific conditions. One common method is the addition of methylthiol to cyclopentene in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out at room temperature and monitored for completion .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: S-Methyl cyclopent-1-ene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of S-Methyl cyclopent-1-ene-1-carbothioate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the sulfur atom, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-Methyl cyclopent-1-ene-1-carbothioate is unique due to the presence of both a cyclopentene ring and a methylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

84307-91-5

Molekularformel

C7H10OS

Molekulargewicht

142.22 g/mol

IUPAC-Name

S-methyl cyclopentene-1-carbothioate

InChI

InChI=1S/C7H10OS/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3

InChI-Schlüssel

NBENKZZGNYXAAM-UHFFFAOYSA-N

Kanonische SMILES

CSC(=O)C1=CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.